molecular formula C6H7NO B12555644 2-Propynamide, N-2-propenyl- CAS No. 146722-42-1

2-Propynamide, N-2-propenyl-

Cat. No.: B12555644
CAS No.: 146722-42-1
M. Wt: 109.13 g/mol
InChI Key: ZKTAYBWTWJVZGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Propynamide, N-2-propenyl- typically involves the reaction of a propiolic acid ester with an amine. The reaction is carried out in water at a temperature range of about -10°C to 10°C. The specific conditions and reagents used can vary, but the general process involves the following steps :

    Reacting a propiolic acid ester: (e.g., methyl or ethyl ester) with an amine (e.g., N-2-propenylamine).

    Maintaining the reaction temperature: between -10°C and 10°C.

    Using a ratio: of the propiolic acid ester to the amine of about 1.0 to 1.2.

Chemical Reactions Analysis

2-Propynamide, N-2-propenyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Propynamide, N-2-propenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propynamide, N-2-propenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

2-Propynamide, N-2-propenyl- can be compared with other similar compounds such as:

The uniqueness of 2-Propynamide, N-2-propenyl- lies in its combination of the propynamide and propenyl groups, which confer distinct reactivity and versatility in various applications.

Properties

CAS No.

146722-42-1

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

N-prop-2-enylprop-2-ynamide

InChI

InChI=1S/C6H7NO/c1-3-5-7-6(8)4-2/h2-3H,1,5H2,(H,7,8)

InChI Key

ZKTAYBWTWJVZGR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C#C

Origin of Product

United States

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